Olorinab - 1268881-20-4

Olorinab

Catalog Number: EVT-277359
CAS Number: 1268881-20-4
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olorinab is under investigation in clinical trial NCT03155945 (Tolerability, Pharmacokinetics, and Efficacy of APD371 in Subjects With Crohn's Disease Experiencing Abdominal Pain).
Overview

Olorinab, also known as APD371, is a synthetic compound classified as a highly selective, peripherally acting full agonist of the cannabinoid receptor 2 (CB2). It is primarily investigated for its potential therapeutic applications in treating abdominal pain associated with conditions such as irritable bowel syndrome and Crohn's disease. Olorinab has been evaluated in various clinical trials, demonstrating efficacy in reducing visceral hypersensitivity and abdominal pain in preclinical models and human subjects.

Source and Classification

Olorinab was developed by Arena Pharmaceuticals and has been studied extensively for its pharmacological properties. As a cannabinoid receptor modulator, it belongs to a class of compounds that interact specifically with the endocannabinoid system, targeting the CB2 receptor, which is predominantly expressed in immune cells and peripheral tissues rather than the central nervous system. This selectivity is crucial for minimizing psychoactive effects commonly associated with cannabinoid receptor 1 agonists.

Synthesis Analysis

The synthesis of olorinab involves several chemical processes that yield crystalline forms suitable for pharmaceutical applications. The synthesis typically includes:

  • Starting Materials: Various organic reagents are utilized to construct the core structure of olorinab.
  • Crystallization Techniques: The compound can be crystallized from solvents such as dichloromethane or acetonitrile, often involving techniques like differential scanning calorimetry to analyze thermal properties during the crystallization process.
  • Purification Methods: Techniques such as liquid chromatography are employed to purify olorinab, ensuring that the final product meets pharmaceutical standards for purity and potency.

Technical details regarding the synthesis are outlined in patents and research articles that describe specific methodologies and conditions used to achieve high yields of olorinab while maintaining its structural integrity .

Molecular Structure Analysis

The molecular formula of olorinab is C18H23N5O2, indicating it contains 18 carbon atoms, 23 hydrogen atoms, five nitrogen atoms, and two oxygen atoms. The compound's structure features a complex arrangement that includes:

  • Functional Groups: The presence of amine and carbonyl groups contributes to its pharmacological activity.
  • Three-Dimensional Configuration: Olorinab exhibits stereochemistry with specific chiral centers that are critical for its interaction with the CB2 receptor.

Data regarding its molecular structure can be obtained through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Olorinab undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Receptor Binding: As a CB2 agonist, olorinab binds selectively to cannabinoid receptors, triggering downstream signaling pathways that modulate pain perception.
  • Metabolic Reactions: In vivo studies indicate that olorinab is metabolized by liver enzymes, which may involve oxidation or conjugation reactions leading to pharmacologically inactive metabolites.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with olorinab treatment .

Mechanism of Action

The mechanism of action of olorinab primarily revolves around its agonistic activity on the CB2 receptor:

  1. Binding: Olorinab binds to the CB2 receptor located on peripheral immune cells and neurons.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving G-proteins that lead to reduced inflammation and altered pain signaling.
  3. Physiological Effects: The activation of CB2 receptors results in analgesic effects by inhibiting nociceptive pathways involved in pain transmission.

Research indicates that olorinab effectively reduces visceral hypersensitivity in animal models of colitis, suggesting its potential utility in treating conditions characterized by chronic abdominal pain .

Physical and Chemical Properties Analysis

Olorinab possesses several notable physical and chemical properties:

These properties are critical for formulating olorinab into effective pharmaceutical dosage forms .

Applications

Olorinab has been explored for various scientific uses, particularly in the field of gastroenterology:

  • Irritable Bowel Syndrome: Clinical trials have assessed its efficacy in alleviating symptoms associated with irritable bowel syndrome with diarrhea (IBS-D) and constipation (IBS-C).
  • Chronic Pain Management: Olorinab's ability to modulate pain pathways positions it as a candidate for treating chronic abdominal pain conditions such as Crohn's disease.
Introduction to Olorinab: Therapeutic Rationale and Pathophysiological Context

Cannabinoid Receptor 2 (CB2) as a Therapeutic Target in Visceral Pain Disorders

Cannabinoid Receptor 2 (CB2) is a G-protein-coupled receptor predominantly expressed in peripheral immune cells and gastrointestinal (GI) tissues. Unlike CB1 receptors, CB2 activation avoids psychoactive effects due to minimal central nervous system penetration, making it an attractive target for visceral pain disorders. In irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), CB2 receptors are upregulated in inflamed colonic tissues and dorsal root ganglia during active inflammation and chronic pain states. This upregulation correlates with pain sensitization, as CB2 activation modulates immune responses and inhibits nociceptive signaling [2] [9]. Preclinical evidence confirms that CB2 agonism reduces visceral hypersensitivity through:

  • Immunomodulation: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
  • Neuronal desensitization: Attenuation of afferent nociceptor firing in response to mechanical stimuli
  • Epithelial barrier repair: Enhancement of mucosal healing in colitis models [2] [6] [9].

Table 1: CB2 Receptor Expression in GI Pathologies

ConditionCB2 Expression SiteFunctional Consequence
IBSColonic epitheliumEnhanced nociceptor sensitization
Active IBDLamina propria immune cellsInflammation-mediated pain amplification
Chronic ColitisDorsal root gangliaSustained visceral hypersensitivity

Role of CB2 Agonism in Gastrointestinal Nociception and Inflammation

Olorinab (APD371) is a peripherally restricted, highly selective, full agonist of CB2 with >1,000-fold selectivity over CB1 receptors. Its efficacy arises from:

  • Full agonism: Maximizes receptor activation for sustained signaling, unlike partial agonists.
  • Peripheral restriction: Minimizes blood-brain barrier penetration, eliminating psychiatric side effects [3] [6].In rodent models of colitis, olorinab (3–30 mg/kg) normalized visceromotor responses (VMRs) to colorectal distension, demonstrating reversal of acute and chronic visceral hypersensitivity. Ex vivo afferent recordings confirmed reduced nociceptor firing in response to mechanical stimuli, establishing direct modulation of sensory pathways [2] [9]. Additionally, olorinab:
  • Restored neuronal thresholds: Lowered hyperexcitability in TNBS-induced colitis.
  • Activated epithelial CB2 receptors: Enhanced mucosal healing independent of immune suppression [9].

Table 2: Mechanistic Actions of Olorinab in Preclinical Models

ModelDoseKey EffectMolecular Mechanism
TNBS-Induced Colitis30 mg/kg BID↓ VMR to distension by 85%CB2-dependent nociceptor inhibition
Chronic Visceral Hypersensitivity10 mg/kg BID↓ Nociceptor firing frequency by 70%Normalization of afferent sensitivity
DNBS-Induced Colitis3 mg/kg BID↓ Inflammatory cytokines by 40–60%Immune cell modulation

Unmet Needs in Abdominal Pain Management for IBS and IBD

Abdominal pain affects >90% of IBS patients and 70% of IBD patients, severely impairing quality of life. Current therapies (e.g., opioids, antispasmodics) are limited by:

  • Inadequate efficacy: Opioids exacerbate constipation/diarrhea in IBS subtypes.
  • Safety concerns: Risk of dependency and central side effects.The phase 2b CAPTIVATE trial highlighted these gaps. While olorinab missed its primary endpoint in broad IBS populations, the 50 mg dose significantly reduced Average Abdominal Pain Scores (AAPS) by 1.64 points (p=0.014) versus placebo in patients with baseline AAPS ≥6.5 (moderate-to-severe pain). This subgroup achieved a 3.93-point reduction from baseline, surpassing the clinically meaningful threshold of 2.2 points [1] [4] [8]. These findings underscore:
  • Patient stratification necessity: Targeting moderate-to-severe pain cohorts optimizes therapeutic outcomes.
  • Non-opioid advantage: No worsening of bowel habits or treatment interruptions observed [8].

Mechanisms of Action: Beyond Nociception

Olorinab’s efficacy extends beyond pain modulation through multitargeting potential:

  • Combined CB2/5-HT4 agonism: Synergistically enhances gut motility and anti-nociception, relevant for IBS-C. Computational screening identified 14,008 candidate molecules with dual CB2/5-HT4 activity [7].
  • PPARγ co-activation: Nuclear receptor PPARγ regulates inflammation and metabolism. Dual agonists (e.g., lenabasum) show efficacy in fibrosis, suggesting olorinab derivatives could target IBD complications [7].

Properties

CAS Number

1268881-20-4

Product Name

Olorinab

IUPAC Name

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1

InChI Key

ACSQLTBPYZSGBA-GMXVVIOVSA-N

SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]

Solubility

Soluble in DMSO

Synonyms

Olorinab; APD371; APD 371; APD-371

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.